molecular formula C7H16O B1582833 2,2-Dimethyl-3-pentanol CAS No. 3970-62-5

2,2-Dimethyl-3-pentanol

Cat. No.: B1582833
CAS No.: 3970-62-5
M. Wt: 116.2 g/mol
InChI Key: HMSVXZJWPVIVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-pentanol, also known as 2,2-dimethylpentan-3-ol, is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethyl-3-pentanol is the hydroxyl group in the alcohol . The hydroxyl group in this compound can donate two electrons to an electron-deficient proton, making it weakly basic .

Mode of Action

This compound interacts with its targets through a process known as dehydration . In the presence of a strong acid, this compound acts as a base and protonates into the very acidic alkyloxonium ion . This ion acts as a very good leaving group which leaves to form a carbocation . The deprotonated acid then attacks the hydrogen adjacent to the carbocation and forms a double bond .

Biochemical Pathways

The dehydration reaction of this compound affects the synthesis of alkenes . The reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures . The reaction leads to the formation of an alkene through the loss of water .

Pharmacokinetics

The compound is a liquid at room temperature, with a boiling point of 132 °c . This suggests that it could be absorbed and distributed in the body through ingestion or inhalation, metabolized primarily in the liver, and excreted through the kidneys.

Result of Action

The result of the action of this compound is the formation of an alkene . This is achieved through the dehydration reaction, where water is lost, and a double bond is formed .

Action Environment

Environmental factors such as temperature and the presence of a strong acid significantly influence the action, efficacy, and stability of this compound . The dehydration reaction requires high temperatures and the presence of a strong acid like sulfuric or phosphoric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable ketone like 2,2-dimethyl-3-pentanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 2,2-dimethyl-3-pentanone, using oxidizing agents like chromic acid or potassium permanganate.

    Dehydration: In the presence of strong acids like sulfuric acid, it can undergo dehydration to form alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

    Oxidation: 2,2-Dimethyl-3-pentanone.

    Dehydration: Alkenes such as 2,2-dimethyl-2-pentene.

    Substitution: Halogenated derivatives like 2,2-dimethyl-3-chloropentane.

Scientific Research Applications

2,2-Dimethyl-3-pentanol finds applications in various scientific fields:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a model compound for studying the behavior of tertiary alcohols in biological systems.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-propanol
  • 2,3-Dimethyl-2-butanol
  • 3,3-Dimethyl-2-butanol

Comparison: 2,2-Dimethyl-3-pentanol is unique due to its specific structure, which imparts distinct reactivity and physical properties. Compared to similar compounds, it has a higher degree of steric hindrance around the hydroxyl group, affecting its reactivity in substitution and oxidation reactions. Its boiling point and solubility also differ from those of its structural analogs.

Properties

IUPAC Name

2,2-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVXZJWPVIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032813
Record name 2,2-Dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-62-5
Record name 2,2-Dimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-3-PENTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYL-3-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR5O1LPM79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-pentanol
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-pentanol
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-3-pentanol
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-3-pentanol
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-pentanol
Reactant of Route 6
2,2-Dimethyl-3-pentanol
Customer
Q & A

Q1: What makes 2,2-Dimethyl-3-pentanol suitable for partitioning tracer tests?

A1: this compound exhibits a strong affinity for non-aqueous phase liquids (NAPLs), making it suitable for partitioning tracer tests. These tests are crucial for quantifying the distribution and volume of contaminants like jet fuel and chlorinated solvents in aquifers [, ]. The tracer's partitioning behavior allows researchers to estimate NAPL saturation based on its retardation compared to non-partitioning tracers [, ].

Q2: How does temperature affect the use of this compound in partitioning tracer tests?

A2: Temperature significantly impacts the partition coefficient of this compound. Laboratory studies have shown that a 12°C temperature increase can result in a 53-60% increase in the partition coefficient []. This sensitivity to temperature needs to be considered when designing and interpreting partitioning tracer tests using this compound.

Q3: Can you explain the concept of the NAPL morphology index (HN) and how this compound helps in its determination?

A3: The NAPL morphology index (HN) provides insights into the distribution and contact area of NAPLs within an aquifer. It is calculated using the effective NAPL-water interfacial area (aNw) and the NAPL saturation (SN), which can be determined using interfacial and partitioning tracers, respectively. This compound serves as a partitioning tracer, helping researchers estimate SN. Combined with interfacial tracer data, it allows for the calculation of HN, giving a better understanding of NAPL behavior in the subsurface [].

Q4: Are there alternative partitioning tracers to this compound, and how do their properties compare?

A4: Yes, other alcohols like methanol, n-hexanol, and 6-methyl-2-heptanol can also function as partitioning tracers []. They exhibit a range of partition coefficients, with methanol showing no partitioning (partition coefficient of 0) and 6-methyl-2-heptanol displaying the highest affinity for NAPL among those tested []. The choice of the most appropriate tracer depends on factors such as the NAPL composition, temperature, and desired sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.